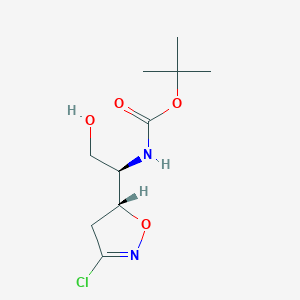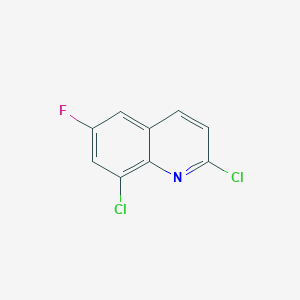
2,8-Dichloro-6-fluoroquinoline
Übersicht
Beschreibung
2,8-Dichloro-6-fluoroquinoline (DFQ) is an organic compound that belongs to the class of heteroaromatic compounds. It consists of a six-membered aromatic ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of 2,8-Dichloro-6-fluoroquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular formula of 2,8-Dichloro-6-fluoroquinoline is C9H4Cl2F1N1. The InChI code is 1S/C9H4Cl2FN/c10-7-4-9 (11)13-8-2-1-5 (12)3-6 (7)8/h1-4H .Chemical Reactions Analysis
The chemistry of fluorinated quinolines involves a variety of reactions, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The reaction of 5,6,7,8-tetrafluoro-quinoline with sodium methoxide leads to 74 % of 4,6,7,8,9-pentafluorothieno[3,2-c]quinoline .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Quinolines
2,8-Dichloro-6-fluoroquinoline: is a valuable precursor in the synthesis of various fluorinated quinolines. These compounds are synthesized through methods like cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The incorporation of fluorine atoms into quinoline structures is known to enhance biological activity and provide unique chemical properties.
Antibacterial Agents
Fluorinated quinolines, including derivatives of 2,8-Dichloro-6-fluoroquinoline , have been studied for their antibacterial properties. They are particularly effective against bacteria by inhibiting bacterial DNA-gyrase, which is crucial for bacterial reproduction . This makes them potent candidates for developing new antibacterial drugs.
Antimalarial Activity
The quinoline ring system has been traditionally used in antimalarial drugs. The introduction of fluorine atoms into the quinoline structure, as can be achieved with 2,8-Dichloro-6-fluoroquinoline , has led to the development of more effective antimalarial agents .
Enzyme Inhibition
Many synthetic quinolines, which can be derived from 2,8-Dichloro-6-fluoroquinoline , act as enzyme inhibitors. They have shown potential in treating diseases by targeting specific enzymes involved in disease pathways .
Agricultural Applications
Some fluorinated quinolines derived from 2,8-Dichloro-6-fluoroquinoline have found applications in agriculture. They are used for their pesticidal properties, providing a chemical defense against various pests .
Material Science
In material science, 2,8-Dichloro-6-fluoroquinoline derivatives are explored for their potential use in creating liquid crystals and other materials that require specific electronic and structural properties .
Organic Synthesis
2,8-Dichloro-6-fluoroquinoline: is used in organic synthesis as a versatile reagent. It can participate in various organic transformations, including the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
Development of Fluoroquinolone Drugs
The compound is also instrumental in the development of fluoroquinolone drugs, which are a class of antibacterial agents with a broad spectrum of activity. These drugs are known for their high level of antibacterial activity and wide spectrum, surpassing many antibiotics .
Wirkmechanismus
Target of Action
The primary targets of 2,8-Dichloro-6-fluoroquinoline are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
2,8-Dichloro-6-fluoroquinoline interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication . This interaction disrupts the bacterial cell’s ability to replicate its DNA, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by 2,8-Dichloro-6-fluoroquinoline are those involved in DNA replication . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal replication process, leading to the cessation of bacterial growth .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for 2,8-Dichloro-6-fluoroquinoline are not available, fluoroquinolones generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg . There is considerable variation in elimination pattern between fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .
Result of Action
The result of 2,8-Dichloro-6-fluoroquinoline’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from multiplying, which can lead to the death of the bacterial population .
Action Environment
The action of 2,8-Dichloro-6-fluoroquinoline, like other fluoroquinolones, can be influenced by environmental factors. It’s worth noting that the effectiveness of fluoroquinolones can be affected by factors such as pH levels and the presence of divalent and trivalent cations, which can form chelates with the compounds and reduce their absorption .
Eigenschaften
IUPAC Name |
2,8-dichloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAVBPLAMYQBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dichloro-6-fluoroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



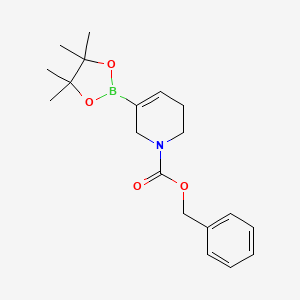
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)
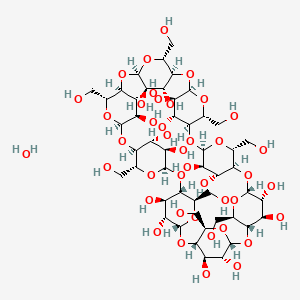
![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)
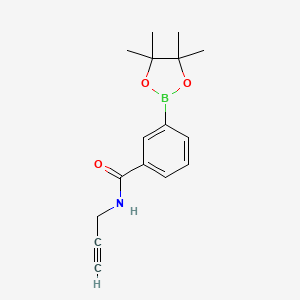



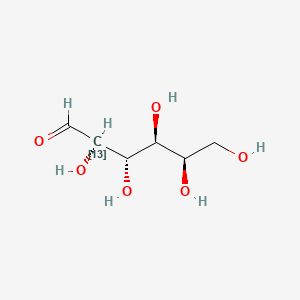
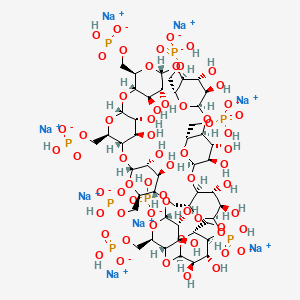
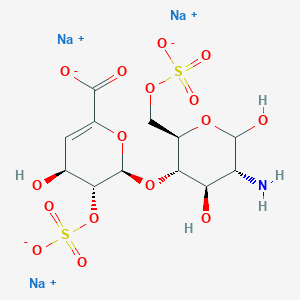

![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)
